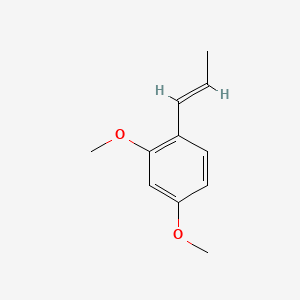

2,4-Dimethoxy-1-(1-propenyl)benzene

CAS No.: 829-39-0

Cat. No.: VC17015845

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 829-39-0 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene |

| Standard InChI | InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+ |

| Standard InChI Key | SKWTXGMULLCOGN-SNAWJCMRSA-N |

| Isomeric SMILES | C/C=C/C1=C(C=C(C=C1)OC)OC |

| Canonical SMILES | CC=CC1=C(C=C(C=C1)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound’s structure consists of a benzene core with two methoxy (-OCH) groups at positions 2 and 4 and a propenyl (-CHCH=CH) group at position 1. The propenyl chain exhibits E (trans) stereochemistry, as indicated by its IUPAC name . This configuration influences its chemical reactivity and interaction with biological targets.

Table 1: Key Identifiers of 2,4-Dimethoxy-1-(1-propenyl)benzene

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 829-39-0 | |

| IUPAC Name | 2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene | |

| SMILES Notation | C/C=C/C1=C(C=C(C=C1)OC)OC | |

| InChI Key | SKWTXGMULLCOGN-SNAWJCMRSA-N |

The stereochemistry is critical for its biological activity, as small changes in substituent orientation can alter binding affinities to enzymes or receptors .

Physical and Chemical Properties

Physicochemical Characteristics

2,4-Dimethoxy-1-(1-propenyl)benzene is a colorless to pale yellow liquid at room temperature with a density of 1.05 g/mL . Its boiling point ranges between 262–264°C, and it exhibits low water solubility but miscibility with organic solvents like ethanol and ether .

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 98–100°C | |

| Boiling Point | 262–264°C | |

| Refractive Index | ||

| Vapor Pressure | 0.011 mmHg at 25°C | |

| Flash Point | >230°F (110°C) |

Computed Chemical Properties

PubChem-derived computational data highlight its lipophilicity (XLogP3 = 2.9) and topological polar surface area (18.5 Ų), which are consistent with compounds capable of crossing biological membranes . The molecule has three rotatable bonds, contributing to conformational flexibility .

Natural Occurrence and Biosynthetic Pathways

2,4-Dimethoxy-1-(1-propenyl)benzene is a secondary metabolite identified in the essential oils of Pimpinella nudicaulis (a species of burnet) and Osmorhiza aristata (a North American perennial) . In plants, it likely arises via the shikimate pathway, where cinnamic acid derivatives undergo methylation and propenylation. Enzymes such as O-methyltransferases and prenyltransferases are implicated in these transformations, analogous to the biosynthesis of methyl eugenol .

Synthesis and Laboratory Preparation

While detailed synthetic protocols are scarce in publicly available literature, the compound can be synthesized through established methods for aryl propenyl ethers. A plausible route involves:

-

Alkylation of 2,4-Dimethoxyphenol: Reaction with propenyl bromide under basic conditions.

-

Claisen Rearrangement: Thermal rearrangement of allyl vinyl ether intermediates to form the propenyl-substituted product .

Table 3: Synthetic Comparatives

| Method | Yield | Key Conditions |

|---|---|---|

| Alkylation | ~60% | KCO, DMF, 80°C |

| Claisen Rearrangement | ~75% | 200°C, solvent-free |

These methods emphasize the compound’s accessibility for pharmacological and industrial research.

Structural Analogs and Comparative Analysis

Table 4: Comparison with Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Eugenol | Lacks 4-methoxy group | |

| Methyl Eugenol | Methoxy at 3-position | |

| Isoeugenol | Propenyl group in Z configuration |

The 2,4-dimethoxy substitution pattern uniquely enhances this compound’s stability and lipophilicity compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume